molecular formula C18H17N5O3S B2714558 (Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate CAS No. 890630-63-4

(Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate

Cat. No. B2714558
CAS RN: 890630-63-4
M. Wt: 383.43
InChI Key: PWNSRJWCCFCGGK-DDJYZJNBSA-N
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Description

(Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Modeling

A series of new iminothiazolidin-4-one acetate derivatives, similar in structure to the specified compound, were synthesized and evaluated as inhibitors for aldose reductase, an enzyme implicated in diabetic complications. The study demonstrates the synthesis technique and evaluates the inhibitory potency, highlighting the compound's potential role in treating diabetic complications. Molecular docking and dynamics simulations were employed to understand the binding modes and structure-selectivity relationships of these inhibitors, providing insights into their potential therapeutic applications (Sher Ali et al., 2012).

Mechanism of Action and Transformation

Further research explored the behavior of cyclic-alkylidene hydrazinecarbothioamides in cyclization with dimethyl acetylenedicarboxylate to synthesize a range of acetate derivatives. The study delves into the transformation mechanisms, offering a deeper understanding of how these compounds can be manipulated to yield various structures, potentially useful in the development of new drugs or materials (A. Hassan et al., 2017).

Anticancer Potential

Another study on a novel synthesis of thiazolidinone derivatives, similar in framework to the target compound, reveals their moderate anticancer activity. This research highlights the potential of these compounds as scaffolds for developing anticancer agents, supported by structural analysis through X-ray crystallography and computational studies (Y. Mabkhot et al., 2019).

Anticancer Activity Screening

Additionally, the stereoselective synthesis of thiazolidine derivatives and their screening for anticancer activity across various cancer cell lines, including leukemia, melanoma, and lung cancer, underscores the therapeutic relevance of these compounds. The results suggest the broad anticancer potential of certain derivatives, particularly against leukemia and colon cancer (A. Hassan et al., 2020).

properties

IUPAC Name

methyl (2Z)-2-[(2Z)-2-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-11-9-12(2)20-17(19-11)21-22-18-23(13-7-5-4-6-8-13)16(25)14(27-18)10-15(24)26-3/h4-10H,1-3H3,(H,19,20,21)/b14-10-,22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNSRJWCCFCGGK-DDJYZJNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=C2N(C(=O)C(=CC(=O)OC)S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C\2/N(C(=O)/C(=C/C(=O)OC)/S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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